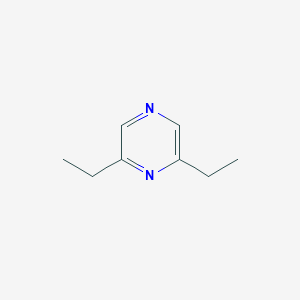

2,6-Diethylpyrazine

Description

Properties

IUPAC Name |

2,6-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWOWLUANUBTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156670 | |

| Record name | Pyrazine, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-27-1 | |

| Record name | 2,6-Diethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine, 2,6-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1M79S9DNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diethylpyrazine for Researchers and Drug Development Professionals

Introduction

2,6-Diethylpyrazine is an alkylpyrazine, a class of heterocyclic aromatic organic compounds that play a significant role in the fields of flavor chemistry and are emerging as versatile scaffolds in medicinal chemistry. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key applications, analytical techniques, and safety considerations. The content herein is curated for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this compound.

Core Molecular Identifiers and Properties

A precise understanding of the fundamental properties of this compound is critical for its application in research and development. These identifiers are essential for substance registration, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 13067-27-1 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Combustible liquid | [5] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of alkylpyrazines, including this compound, can be approached through both chemical and biosynthetic routes. The chosen pathway often depends on the desired scale, purity requirements, and economic feasibility.

Chemical Synthesis Pathways

The chemical synthesis of asymmetrically substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. However, for symmetrically substituted pyrazines like this compound, alternative strategies are common. One prevalent approach involves the modification of a pre-existing pyrazine ring. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce alkyl groups onto a dihalopyrazine core.[6]

Another relevant synthetic strategy for related compounds, which can be adapted, is the Minici reaction. This involves the reaction of a protonated heteroaromatic base (like a dimethylpyrazine) with a source of alkyl radicals under oxidative conditions. A patent for the synthesis of 2-ethyl-3,6-dimethylpyrazine describes using 2,5-dimethylpyrazine as a starting material in the presence of iron (II) sulfate, sulfuric acid, hydrogen peroxide, and n-propionaldehyde.[7] This highlights a feasible radical-based approach for introducing ethyl groups onto a pyrazine scaffold.

Conceptual Workflow for Pyrazine Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazine derivatives, applicable to this compound.

Caption: Generalized workflow for the chemical synthesis and purification of pyrazine derivatives.

Biosynthesis

Nature provides an environmentally benign route to alkylpyrazines. Certain microorganisms, such as strains of Bacillus subtilis, are capable of producing a variety of pyrazines.[8] The biosynthesis of this compound can be derived from the amino acid L-serine.[8] This biological production method is of increasing interest for food-grade flavoring agents due to its "natural" designation.

Applications in Research and Industry

This compound has established applications in the flavor and fragrance industry and holds potential in the realm of drug discovery and development.

Flavor and Aroma

Alkylpyrazines are potent aroma compounds that contribute roasted, nutty, and cocoa-like notes to a wide variety of foods. They are naturally formed during the Maillard reaction when foods are cooked. This compound has been identified in foods such as coffee.[9] As a synthetic flavoring agent, it can be used to impart or enhance these desirable flavor profiles in processed foods.

Drug Development and Medicinal Chemistry

The pyrazine ring is a recognized privileged scaffold in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with biological targets. While this compound itself is not a therapeutic agent, its structural motif is of significant interest.

Recent research has demonstrated that 2,6-disubstituted pyrazine derivatives can act as potent inhibitors of protein kinases such as Casein Kinase 2 (CK2) and PIM kinases, which are implicated in various cancers.[10] The design and synthesis of novel 2,6-disubstituted pyrazines is an active area of research for the development of new anti-cancer therapeutics.[10]

Logical Relationship in Drug Discovery

The diagram below illustrates the logical progression from a basic chemical scaffold to a potential therapeutic agent.

Caption: Logical progression from a chemical scaffold to a drug candidate.

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices, from food products to biological samples, is crucial for both quality control and research. The primary analytical techniques employed are chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, GC-MS is a highly effective method for the analysis of this compound. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for its identification.[2] For quantitative analysis, especially in complex matrices like coffee, headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to isolate and concentrate volatile pyrazines before GC-MS analysis.[1]

Step-by-Step Protocol: Quantitative Analysis of Alkylpyrazines in a Liquid Matrix via HS-SPME-GC-MS

This protocol is adapted from methodologies used for similar analytes.[1]

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.

-

Prepare an internal standard solution (e.g., a deuterated analog like 2,6-dimethylpyrazine-d6) at a known concentration.

-

-

Sample Preparation:

-

Place a defined volume or weight of the sample (e.g., 5 mL of coffee) into a 20 mL headspace vial.

-

Spike the sample with a known amount of the internal standard solution.

-

Add salt (e.g., 1.5 g of NaCl) to increase the ionic strength of the solution, which promotes the transfer of volatile analytes into the headspace.

-

Immediately seal the vial.

-

-

HS-SPME Procedure:

-

Incubate the vial at an elevated temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1]

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the analyte by creating a calibration curve of the response ratio (peak area of analyte / peak area of internal standard) versus the concentration of the standards.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For less volatile pyrazine derivatives or when analyzing liquid samples directly, UPLC-MS/MS is a powerful alternative. This technique has been successfully used for the quantification of a range of pyrazines in beverages.[11] It offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Safety and Handling

Based on GHS classifications for this compound, it is considered a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Recommended Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[12]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[12]

Conclusion

This compound is a compound with significant industrial relevance in flavor science and notable potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry principles, and its analysis is well-defined by modern chromatographic techniques. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in both academic and industrial research settings. The continued exploration of substituted pyrazine scaffolds, such as the 2,6-disubstituted motif, is a promising avenue for the discovery of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]

-

PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(9), 2959. Retrieved from [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0036809). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. Retrieved from [Link]

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of pyrazines. Retrieved from [Link]

-

Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazine, 2,6-diethyl- [webbook.nist.gov]

- 3. Pyrazine, 2,6-diethyl- [webbook.nist.gov]

- 4. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 5. This compound | C8H12N2 | CID 83101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine synthesis [organic-chemistry.org]

- 7. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 8. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0036809) [hmdb.ca]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synerzine.com [synerzine.com]

Physical properties of 2,6-Diethylpyrazine boiling point

An In-Depth Technical Guide to the Physical Properties of 2,6-Diethylpyrazine, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazines

Pyrazines are a class of heterocyclic aromatic organic compounds that play a crucial role in the fields of flavor chemistry, materials science, and pharmaceuticals.[1][2] Their unique sensory properties mean they are often found in roasted and baked goods, contributing to nutty and roasted aromas.[2][3] In the pharmaceutical industry, the pyrazine ring is a scaffold in various drug molecules. Understanding the physical properties of substituted pyrazines, such as this compound, is fundamental for their purification, formulation, and application.

Physicochemical Properties of this compound

This compound is a substituted pyrazine with two ethyl groups at the 2 and 6 positions of the pyrazine ring. Its physical state at room temperature is a colorless to pale yellow liquid. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H12N2 | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Boiling Point | 189.00 to 190.00 °C @ 760.00 mm Hg (estimated) | |

| Boiling Point | 189.1 ± 35.0 °C (predicted) | |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Vapor Pressure | 0.803000 mmHg @ 25.00 °C (estimated) | |

| Flash Point | 160.00 °F (71.20 °C) (estimated) | |

| Solubility | Soluble in alcohol; water solubility 1645 mg/L @ 25 °C (estimated) |

It is important to note that the boiling point for this compound is currently reported as an estimated or predicted value. This highlights the importance of experimental verification for critical applications.

Understanding the Boiling Point of Alkylpyrazines: A Comparative Analysis

The boiling point of a substance is a key physical constant that provides insights into its volatility and the strength of its intermolecular forces. In the case of alkylpyrazines, the boiling point is influenced by factors such as molecular weight and the nature of the alkyl substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyrazine | C4H4N2 | 80.09 | 115 |

| 2,6-Dimethylpyrazine | C6H8N2 | 108.14 | 154 |

| 2-Ethylpyrazine | C6H8N2 | 108.14 | 152-153 |

| This compound | C8H12N2 | 136.19 | 189-190 (est.) |

As the molecular weight and the size of the alkyl groups increase, the van der Waals forces between the molecules become stronger, leading to a higher boiling point. The estimated boiling point of this compound is consistent with this trend.

Experimental Determination of Boiling Point

For a definitive determination of the boiling point of this compound, two primary experimental methods are recommended: the capillary method (for micro-scale determination) and distillation (for macro-scale determination and purification).

The Capillary Method: A Micro-Scale Approach

The capillary method is a simple and efficient technique for determining the boiling point of a small quantity of a liquid. The principle behind this method is the observation of the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Experimental Workflow for Capillary Method

Caption: Workflow for boiling point determination using the capillary method.

Step-by-Step Protocol for the Capillary Method:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Assembly: Place a small amount of this compound into a small test tube. Invert the sealed capillary tube into the liquid.

-

Heating: Secure the test tube to a thermometer and immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the boiling point.

Distillation Method: Purification and Boiling Point Determination

Simple distillation is an effective method for purifying liquids and simultaneously determining their boiling point. This technique is particularly useful when a larger quantity of the substance is available. The boiling point is the constant temperature at which the liquid-vapor equilibrium is established at a given pressure.

Experimental Setup for Simple Distillation

Caption: Diagram of a simple distillation apparatus for boiling point determination.

Step-by-Step Protocol for Simple Distillation:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all joints are securely clamped.

-

Sample Preparation: Place the this compound sample and a few boiling chips into the distilling flask.

-

Heating: Begin heating the distilling flask gently.

-

Equilibrium and Measurement: Observe the temperature on the thermometer. When the liquid is boiling and the vapor is condensing in the condenser, the temperature will stabilize. This stable temperature is the boiling point of the liquid.

-

Data Collection: Record the temperature and the atmospheric pressure.

Pressure Correction: The boiling point of a liquid is dependent on the atmospheric pressure. For accurate reporting, it is often necessary to correct the observed boiling point to the standard pressure of 760 mm Hg.

Conclusion

While the currently available data for the boiling point of this compound is estimated, this guide provides the necessary framework for its experimental determination. By employing either the capillary or distillation method, researchers can obtain a precise and accurate boiling point, a critical parameter for the effective use of this compound in research and development. The comparative analysis with other alkylpyrazines provides a strong theoretical basis for the expected boiling point range.

References

-

The Good Scents Company. (n.d.). 2,6-diethyl pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 145, 111746.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2,6-diethyl-. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,6-Diethyl-3,5-dimethylpyrazine (FDB019663). Retrieved from [Link]

-

JoVE. (n.d.). Boiling Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (n.d.). Boiling Points Procedure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0036809). Retrieved from [Link]

- Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2284.

-

PubChem. (n.d.). 2-Ethylpyrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylpyrazine. Retrieved from [Link]

-

Tradeindia. (n.d.). Pyrazine (c4h4n2). Retrieved from [Link]

Sources

Solubility of 2,6-Diethylpyrazine in Organic Solvents: A Technical Guide to Principles, Data, and Experimental Determination

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,6-diethylpyrazine in organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the theoretical principles governing solubility, collates the currently available data, and presents a detailed, field-proven protocol for its experimental determination. Given the scarcity of published quantitative data for this specific compound, this guide emphasizes the predictive power of understanding molecular structure and solvent properties, while equipping researchers with the methodology to generate reliable data in-house.

Introduction to this compound

This compound (C₈H₁₂N₂) is an aromatic heterocyclic organic compound belonging to the pyrazine family. Its structure consists of a central pyrazine ring with ethyl groups substituted at the 2 and 6 positions.[1] As a member of the alkylpyrazines, it is primarily recognized for its sensory properties and is utilized as a flavoring agent in the food industry, contributing nutty or roasted aromas.[1][2]

Understanding the solubility of this compound is critical for its application, whether in formulating flavor concentrates, designing synthetic pathways, or performing extractions. Solubility dictates the choice of solvent for reactions, purification, and final product formulation, directly impacting process efficiency, yield, and product stability. This guide addresses the fundamental question of its behavior in various organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1][3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (est.) | [2] |

| Boiling Point | 189.00 to 190.00 °C @ 760 mmHg (est.) | [2] |

| logP (o/w) | 1.706 (est.) | [2] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The foundational principle is that "like dissolves like," which implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4]

The molecular structure of this compound is amphiphilic in nature:

-

Polar Region: The pyrazine ring contains two nitrogen atoms. These nitrogen atoms have lone pairs of electrons, making the ring electron-rich and capable of acting as a hydrogen bond acceptor. This region imparts a degree of polarity to the molecule, similar to the parent pyrazine compound.[5]

-

Nonpolar Region: The two ethyl (-CH₂CH₃) side chains are alkyl groups, which are nonpolar (hydrophobic). These groups dominate a significant portion of the molecular surface area.

This dual character suggests that this compound will exhibit versatile solubility. The presence of the nonpolar ethyl groups enhances its affinity for nonpolar solvents compared to the parent pyrazine molecule. Conversely, the polar pyrazine core allows for favorable interactions with polar solvents. For instance, its structural analog, 2,6-dimethylpyrazine, is known to be highly soluble in organic solvents like ethanol, chloroform, and ether.[6]

Expected Solubility Behavior:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility will be driven by London dispersion forces. The nonpolar ethyl groups will interact favorably with these solvents, suggesting good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments. The polar pyrazine ring can engage in dipole-dipole interactions with these solvents, leading to high solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. They can form hydrogen bonds with the nitrogen atoms of the pyrazine ring, resulting in strong intermolecular forces and, consequently, high solubility. The Good Scents Company explicitly notes that this compound is soluble in alcohol.[2]

Known Solubility Data

Direct, quantitative experimental data for the solubility of this compound in a range of organic solvents is not widely available in published literature. However, qualitative statements and estimated values provide a useful baseline.

Table 2: Reported Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Organic Solvents | Not Specified | Soluble | Qualitative | [1] |

| Alcohol | Not Specified | Soluble | Qualitative | [2] |

| Water | 25 | 1645 mg/L | Estimated | [2] |

For context, the solubility of structurally related pyrazines highlights the family's general affinity for organic media.

Table 3: Solubility of Analogous Pyrazine Compounds

| Compound | Solvent | Solubility | Data Type | Source |

| 2,6-Dimethylpyrazine | Organic Solvents | Highly Soluble | Qualitative | [6] |

| 2,6-Dimethylpyrazine | Ethanol | Very Soluble | Qualitative | [7] |

| Pyrazine | Organic Solvents | Freely Soluble | Qualitative | [8] |

The increased alkyl character of this compound compared to its dimethyl- and unsubstituted analogs suggests its solubility in nonpolar organic solvents will be enhanced, while likely retaining the high solubility in polar organic solvents observed across the class.

Experimental Protocol: The Equilibrium Shake-Flask Method

To address the data gap, researchers can reliably determine solubility using the equilibrium (or shake-flask) method. This protocol is a robust, self-validating system for generating accurate quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., ethanol, hexane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV detector)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means adding enough solute so that a solid or separate liquid phase remains visible after equilibration, ensuring the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality: Continuous agitation is crucial to facilitate the dissolution process and ensure the entire volume of the solvent reaches equilibrium with the excess solute. The process must be allowed to run long enough to reach a thermodynamic steady state.

-

Allow the system to equilibrate for a minimum of 24-48 hours. For viscous solvents or compounds that dissolve slowly, 72 hours may be necessary.

-

-

Phase Separation and Sampling:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solute settle.

-

Carefully draw a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial.

-

Causality: Filtration is a critical step to remove any microscopic, undissolved solute particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Dilution and Quantification:

-

Accurately weigh the filtered sample and then dilute it with a known volume of the same solvent (or a suitable mobile phase for chromatography) in a volumetric flask. This brings the concentration into the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the undiluted, saturated solution, accounting for all dilution factors. The result is the equilibrium solubility, typically expressed in g/L, mg/mL, or mol/L.

-

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Predictive Solubility Model

The relationship between solvent class and the expected solubility of this compound can be visualized based on the theoretical principles of intermolecular forces.

Caption: Predicted Solubility of this compound in Solvent Classes.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is limited, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior. The presence of both a polar pyrazine core and nonpolar ethyl side chains suggests it is a versatile solute with favorable solubility in a wide range of organic solvents, from nonpolar hydrocarbons to polar protic alcohols. For applications requiring precise solubility values, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for researchers to generate this critical data, ensuring accuracy and reproducibility in their work.

References

-

Solubility of Things. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-diethyl pyrazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

MDPI. (2022). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Prediction of the Solubility of Aromatic Compounds from Brazilian Roasted Coffee...in SC-CO2. Retrieved from [Link]

- Google Patents. (1975). Flavoring agent - US3924015A.

-

MDPI. (2024). Impact of Co-Fermentation on the Soluble Pentosan, Total Phenol, Antioxidant Activity, and Flavor Properties of Wheat Bran. Foods. Retrieved from [Link]

-

MDPI. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Pharmaceutics. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

WUR eDepot. (1972). On the volatile flavour compounds of cooked trassi, a cured shrimp paste condiment of the Far East. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

TOBIAS-lib. (2002). Synthesis and Characterization of Pyrazine and Phthalocyaninatonickel (II) Substituted PPV Analogous Oligomers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

Sources

- 1. CAS 13067-27-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-diethyl pyrazine, 13067-27-1 [thegoodscentscompany.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Aroma Molecule: A Technical Guide to 2,6-Diethylpyrazine in Food Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Common Scents

Within the vast chemical orchestra that constitutes food flavor, the pyrazine family represents a critically important class of nitrogen-containing heterocyclic compounds. These molecules are the principal architects of the desirable "roasted," "nutty," "toasted," and "cocoa-like" aromas generated during the thermal processing and fermentation of foods.[1][2] While significant research has focused on their methylated counterparts, such as 2,5- and 2,6-dimethylpyrazine, the less-studied 2,6-diethylpyrazine (C₈H₁₂N₂) remains a molecule of considerable interest. Its presence, even at trace levels, can significantly influence the overall sensory profile of a food product.

This technical guide provides a comprehensive overview of this compound, moving beyond a simple catalog of occurrences. We will delve into the causality of its formation, the intricacies of its detection, and its role in the complex matrix of food. The information presented herein is synthesized from established literature to provide a foundational understanding for professionals in food science, analytical chemistry, and related disciplines.

Section 1: Natural Occurrence and Distribution

The identification of this compound is sporadic across the food landscape, suggesting its formation is dependent on very specific precursor availability and processing conditions. Unlike its more ubiquitous dimethyl-analogs, this compound is not as widely reported, making its documented appearances particularly noteworthy.

Its presence has been confirmed in several key food categories:

-

Roasted Products: Thermal processing is the primary driver for the formation of this compound. It has been detected in roasted coffee beans (both Coffea arabica and Coffea canephora), where it contributes to the complex roasted aroma profile.[3] Notably, its concentration has been reported to be lower in decaffeinated coffee, which may be a consequence of the decaffeination process itself.[4] It has also been identified in roasted peanuts, with its concentration increasing with more intense roasting conditions, and in roasted red pepper seed oil.[5]

-

Baked Goods: In baked potato-based products, the formation of this compound has been quantified and shown to be directly influenced by the addition of specific Maillard reaction precursors.[6] This highlights the potential for targeted flavor generation in processed foods.

-

Fermented Products: While less documented than in roasted foods, diethylpyrazines have been noted in certain fermented items. For instance, 2,3-diethylpyrazine has been identified in soy sauce aroma type Baijiu, a traditional Chinese liquor, suggesting that microbial pathways could also contribute to the formation of the 2,6-isomer under specific fermentation conditions.[7][8]

Quantitative Data Summary

Quantitative data for this compound is limited in the scientific literature. However, where available, it underscores the trace-level concentrations at which this potent aroma compound can exist.

| Food Matrix | Reported Concentration (ng/g or ppb) | Analytical Method | Reference(s) |

| Potato Dough Product | 0.30 - 0.96 ng/g | GC-MS | [6] |

| Roasted Coffee | Detected, not quantified | GC-MS | [3] |

| Roasted Peanuts | Detected, concentration increases with roasting | Not specified | [5] |

This table will be updated as more quantitative studies become available. The scarcity of data presents a clear opportunity for further research in the field of flavor chemistry.

Section 2: Formation Mechanisms—A Tale of Heat and Microbes

The genesis of this compound in food is primarily attributed to two major pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.

Thermal Formation: The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and a carbonyl group (from a reducing sugar), is the cornerstone of pyrazine formation in cooked foods.[9] The general mechanism involves the Strecker degradation of an amino acid to form an α-aminoketone. Two molecules of these α-aminoketones then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable, aromatic pyrazine.

For this compound, the specific precursors are critical. Scientific literature on chemical synthesis suggests that the amino acid L-serine is a key precursor for the formation of ethyl-substituted pyrazines, including this compound.[10] The proposed pathway involves the formation of α-aminocarbonyl intermediates derived from serine, which then condense.

Caption: Proposed Maillard reaction pathway for this compound formation.

Microbial Biosynthesis

In fermented foods, microorganisms, particularly bacteria from the Bacillus genus (e.g., Bacillus subtilis), are known producers of a wide array of alkylpyrazines.[11][12] These bacteria can synthesize pyrazines as secondary metabolites from amino acid precursors. For example, L-threonine is a well-established precursor for 2,5-dimethylpyrazine via an enzymatic pathway involving L-threonine-3-dehydrogenase.[13]

While the specific enzymatic pathway for this compound has not been elucidated, it is plausible that microorganisms possessing the necessary enzymatic machinery can utilize amino acids like L-serine or other metabolites to generate the required α-aminocarbonyl precursors, which then condense to form the pyrazine ring.[10][14] This represents a fertile ground for future research, particularly in the context of starter culture development for fermented foods with specific flavor profiles.

Section 3: A Protocol for Quantification: Isolation and Analysis

The accurate quantification of this compound requires a robust analytical methodology capable of isolating this volatile compound from a complex food matrix and detecting it at low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[15] The following protocol is a self-validating system designed for the analysis of this compound in a solid food matrix like roasted coffee or peanuts.

Detailed Experimental Protocol

Objective: To extract, identify, and quantify this compound from a solid food matrix.

Principle: Volatile compounds are extracted from the sample headspace using Solid-Phase Microextraction (SPME), a solvent-free technique. The extracted analytes are then thermally desorbed into a gas chromatograph for separation and subsequently identified and quantified by a mass spectrometer. An internal standard is used for accurate quantification.

Materials:

-

Sample (e.g., roasted coffee beans, finely ground)

-

Internal Standard (IS): 2-methyl-3-heptylpyrazine or a deuterated pyrazine standard (e.g., 2,6-dimethylpyrazine-d6)

-

SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh 1.0 g of the finely ground sample into a 20 mL headspace vial.

-

Causality: Grinding increases the surface area, facilitating the release of volatile compounds into the headspace.

-

Add 5 mL of saturated NaCl solution.

-

Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatile compounds like pyrazines and promotes their partitioning into the headspace.

-

Spike the sample with 10 µL of the internal standard solution (e.g., 10 ppm in methanol).

-

Causality: The IS corrects for variations in extraction efficiency and injection volume, ensuring analytical accuracy.

-

Immediately seal the vial.

-

-

SPME Headspace Extraction:

-

Place the vial in a heating block or autosampler incubator set to 60°C.

-

Equilibrate the sample for 15 minutes with agitation.

-

Causality: Heating and agitation accelerate the mass transfer of analytes from the sample matrix to the headspace, allowing the system to reach equilibrium faster.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Causality: The DVB/CAR/PDMS fiber has a high affinity for a broad range of volatile and semi-volatile compounds, making it ideal for trapping pyrazines.

-

-

GC-MS Analysis:

-

Immediately retract the fiber and insert it into the GC injection port, heated to 250°C, for thermal desorption for 5 minutes.

-

Causality: High temperature ensures the rapid and complete transfer of analytes from the SPME fiber to the GC column.

-

GC Conditions (Example):

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C (hold for 3 min), ramp to 220°C at 5°C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 40-300.

-

For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 136, 107) and the internal standard.

-

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

-

Calculate the concentration using a calibration curve prepared with standards of this compound and a fixed concentration of the internal standard.

-

Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.

Section 4: Sensory and Toxicological Considerations

Sensory Impact

Toxicological Profile

Pyrazine derivatives used as flavoring ingredients have been extensively reviewed for safety. The Flavor and Extract Manufacturers Association (FEMA) has designated many, such as 2,6-dimethylpyrazine (FEMA No. 3273), as Generally Recognized as Safe (GRAS) for their intended use in food.[16][17]

Specific toxicological data for this compound is scarce. However, safety assessments are often conducted on the entire class of compounds. Studies on structurally similar molecules, like 2-ethyl-3,(5 or 6)-dimethylpyrazine, show moderate acute oral toxicity at very high doses in animal models, but a long history of consumption in cooked foods without adverse effects supports their safety at the low levels typically found in the human diet.[18] At the current levels of intake, pyrazines as a class are not considered a safety concern.

Conclusion and Future Directions

This compound is a subtle yet potentially significant contributor to the flavor of roasted and fermented foods. Its formation is intrinsically linked to the availability of specific precursors, such as the amino acid L-serine, and the processing conditions applied. While its presence has been confirmed in foods like coffee and peanuts, the body of quantitative data remains small, highlighting a clear need for further research.

Future work should focus on:

-

Quantitative Surveys: Broader, more systematic screening of thermally processed and fermented foods to establish a more comprehensive database of its occurrence and concentration.

-

Mechanism Elucidation: Detailed studies using isotopic labeling to confirm the proposed formation pathways in both Maillard and microbial systems.

-

Sensory Analysis: Determination of the precise odor detection threshold and a detailed sensory characterization of pure this compound to better understand its specific contribution to food aroma.

By building upon this foundational knowledge, researchers and industry professionals can better understand, control, and potentially leverage the formation of this compound to craft more desirable and complex flavor profiles in food products.

References

A complete list of all sources cited in this guide is provided below.

-

Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]

-

FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). [Link]

-

Ma, M., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. International Journal of Molecular Sciences, 23(19), 11936. [Link]

-

Leffingwell, J.C. (n.d.). Pyrazines. Leffingwell & Associates. [Link]

-

Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7006. [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0036809). [Link]

-

Lee, K. J., & Shibamoto, T. (2000). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of the Science of Food and Agriculture, 80(14), 2069-2074. [Link]

-

Ho, C. T., & Carlin, J. T. (1989). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 37(4), 955-958. [Link]

-

Zou, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268. [Link]

-

Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818. [Link]

-

Gassert, J., & Granvogl, M. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6726-6733. [Link]

-

Gassert, J., & Granvogl, M. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6726-6733. [Link]

-

Gloess, A. N., et al. (2014). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). Request PDF. [Link]

-

Yan, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 433. [Link]

-

Yan, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 433. [Link]

-

Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7006. [Link]

-

Dickschat, J. S., et al. (2010). The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria. ChemBioChem, 11(13), 1845-1854. [Link]

-

PubChem. (n.d.). 2,6-Dimethylpyrazine. [Link]

-

Koutsidis, G., et al. (2019). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. CentAUR. [Link]

-

Sanders, T. H., et al. (1995). Evaluation of Analytical Methods for Optimizing Peanut Roasting for Snack Foods. Peanut Science, 22(2), 113-118. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2,6-DIMETHYLPYRAZINE. [Link]

-

Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(14). [Link]

-

Cerny, C., & Grosch, W. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. [Link]

Sources

- 1. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 2. Pyrazines [leffingwell.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036809) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,6‑Dimethylpyrazine – Roasted/Nutty | usage & CAS 108-50-9 [myskinrecipes.com]

- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

A Technical Guide to the Maillard Reaction Formation of 2,6-Diethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions responsible for the characteristic aromas of cooked foods. Within the vast array of compounds generated, alkylpyrazines are of paramount importance, imparting desirable roasted, nutty, and baked notes. This technical guide provides an in-depth exploration of the formation of a specific, potent aromatic compound: 2,6-diethylpyrazine. We will dissect the core chemical mechanisms, from the foundational Strecker degradation to the condensation of key intermediates. This document elucidates the critical influence of reaction parameters such as temperature, pH, and water activity on reaction kinetics and product yield. Furthermore, it presents validated, step-by-step experimental protocols for the controlled synthesis and subsequent analytical quantification of this compound using gas chromatography-mass spectrometry (GC-MS). This guide is designed to serve as an essential resource for professionals seeking to understand, control, and leverage the formation of this key flavor molecule in food science and related fields.

The Maillard Reaction: A Mechanistic Overview

The Maillard reaction is broadly categorized into three stages, initiating with the condensation of a reducing sugar and an amino compound (typically an amino acid) and culminating in a complex mixture of products.

-

Initial Stage: This involves the formation of a Schiff base from the reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid. This unstable intermediate undergoes rearrangement to form more stable Amadori or Heyns compounds.[1][2]

-

Intermediate Stage: The Amadori/Heyns compounds undergo dehydration and fragmentation, producing a variety of highly reactive intermediates, including α-dicarbonyls (e.g., glyoxal, methylglyoxal, diacetyl) and reductones.[1]

-

Final Stage: These reactive intermediates participate in a cascade of reactions, including polymerizations that form brown nitrogenous polymers known as melanoidins, and reactions that generate low molecular weight, volatile flavor compounds.[3]

A critical pathway for the formation of many key aroma compounds, including pyrazines, is the Strecker degradation . This process involves the interaction of an α-dicarbonyl compound with an amino acid, leading to the oxidative deamination and decarboxylation of the amino acid.[1][4] The result is the formation of a Strecker aldehyde (which contributes to the aroma profile) and an α-aminocarbonyl compound, the essential building block for pyrazines.[1][5]

The Formation Pathway of this compound

The formation of this compound is a multi-step process that hinges on the generation of a specific α-aminocarbonyl intermediate. While various amino acids can supply the necessary nitrogen, studies have shown that L-serine can serve as a precursor for this compound.[6][7] The carbon skeleton, specifically the two ethyl groups, originates from α-dicarbonyl compounds formed during the intermediate stages of the Maillard reaction.

The proposed core mechanism proceeds as follows:

-

Generation of α-Dicarbonyls: Sugar fragmentation yields various carbonyl compounds. A key precursor for the ethyl side chains is a C4 α-dicarbonyl, such as 2,3-butanedione.

-

Strecker Degradation: An amino acid (e.g., serine) reacts with the α-dicarbonyl (2,3-butanedione). This reaction transfers the amino group to the dicarbonyl, forming the key α-aminocarbonyl intermediate: 1-amino-2-butanone .

-

Condensation: Two molecules of 1-amino-2-butanone condense to form a six-membered heterocyclic ring, 2,6-diethyl-dihydropyrazine.[8][9]

-

Oxidation: The unstable dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic This compound .[5] This final oxidation step is crucial for the development of the characteristic aroma.

Caption: Proposed formation pathway of this compound via the Maillard reaction.

Key Factors Influencing this compound Yield

The efficiency of pyrazine formation is not solely dependent on the presence of precursors but is critically governed by the reaction environment. Understanding and controlling these parameters is essential for optimizing the yield of this compound.

| Parameter | Optimal Range | Rationale & Causality | Supporting References |

| Temperature | > 100 °C (typically 120-180 °C) | Higher temperatures accelerate the Maillard reaction, particularly the intermediate and final stages where sugar fragmentation and Strecker degradation occur. Pyrazine formation is favored at temperatures above 100 °C. | [8][10] |

| pH | Weakly Alkaline (pH 7-9) | An alkaline environment deprotonates the amino group of the amino acid, increasing its nucleophilicity and accelerating the initial condensation step with the carbonyl group. This pH range generally favors the formation of nitrogen-containing heterocyclic compounds. | [10][11][12] |

| Water Activity (aW) | Intermediate (0.6 - 0.8) | The reaction rate is often highest in systems with limited water. At very low aW, reactant mobility is hindered. At high aW (>0.8), reactants are diluted, slowing the reaction rate by the mass action effect. A moderate aW provides sufficient mobility without excessive dilution. | [10][13][14][15] |

| Precursor Type | Specific Amino Acids & Sugars | While many amino acids can provide the nitrogen, specific amino acids like serine have been directly linked to this compound formation. The type of reducing sugar influences the pool of α-dicarbonyl intermediates available for the reaction. | [6][7] |

Experimental Protocol for Synthesis and Analysis

This section provides a comprehensive, self-validating workflow for the laboratory-scale synthesis and analysis of this compound. The rationale behind each step is explained to ensure methodological integrity.

Protocol 1: Model System Synthesis

Objective: To generate this compound in a controlled model system by reacting selected precursors under optimized conditions.

Materials:

-

L-Serine (≥98% purity)

-

D-Glucose (≥99% purity)

-

Phosphate Buffer (0.2 M, pH 8.0)

-

Propylene Glycol (Food Grade)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Heating mantle with temperature control and stirring

Methodology:

-

Reactant Preparation: In a 250 mL beaker, prepare the reaction mixture by dissolving 0.1 moles of L-Serine and 0.1 moles of D-Glucose in 100 mL of phosphate buffer (pH 8.0).

-

Rationale: Equimolar concentrations ensure that neither reactant is limiting. The phosphate buffer maintains the optimal alkaline pH for pyrazine formation.[11]

-

-

Solvent Addition: Add 50 mL of propylene glycol to the aqueous solution.

-

Rationale: Propylene glycol acts as a water activity depressant and a high-boiling-point solvent, allowing the reaction to proceed at temperatures above 100°C without excessive pressure buildup and concentrating the reactants.[16]

-

-

Reaction Execution: Transfer the mixture to a sealed high-pressure reaction vessel. Heat the vessel to 150°C with constant stirring (e.g., 150 rpm) for 60-90 minutes.[11][16]

-

Rationale: A sealed vessel prevents the loss of volatile intermediates and products. The selected temperature and time are typical for promoting the advanced stages of the Maillard reaction necessary for pyrazine generation.[11]

-

-

Reaction Quenching: After the designated time, rapidly cool the reaction vessel in an ice-water bath to halt the reaction.

-

Rationale: Rapid cooling prevents the formation of unwanted side products and preserves the composition of the reaction mixture for analysis.

-

-

Product Extraction: Transfer the cooled reaction mixture to a separatory funnel. Perform a liquid-liquid extraction (LLE) three times with 50 mL of methyl-t-butyl ether (MTBE) for each extraction. Combine the organic layers.[17][18]

-

Rationale: MTBE is an effective solvent for extracting semi-polar volatile compounds like pyrazines from the aqueous/glycol matrix. Multiple extractions are necessary to ensure a high recovery rate.[18]

-

-

Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.

-

Rationale: Removing residual water prevents interference during GC-MS analysis. Concentration increases the analyte signal for more sensitive detection.

-

Protocol 2: GC-MS Analysis

Objective: To identify and quantify this compound in the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (Carrier Gas, 99.999% purity)

-

This compound analytical standard

-

Internal Standard (e.g., 2-methyl-3-heptanone) solution in MTBE

Methodology:

-

Sample Preparation: Spike the concentrated extract with a known amount of internal standard solution.

-

Rationale: An internal standard corrects for variations in injection volume and instrument response, enabling accurate quantification.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C, splitless mode.

-

Oven Program: Hold at 40°C for 2 min, then ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Transfer Line: 250°C

-

Ion Source: 230°C (Electron Ionization mode at 70 eV)

-

Mass Range: Scan from m/z 40 to 300.

-

-

Rationale: This temperature program effectively separates volatile compounds based on their boiling points. The MS parameters are standard for generating reproducible fragmentation patterns for compound identification.[19]

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure analytical standard. The mass spectrum should show a characteristic molecular ion (m/z 136) and key fragment ions.[20][21]

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, by referencing a previously established calibration curve.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

The formation of this compound is a nuanced process governed by the fundamental principles of the Maillard reaction and Strecker degradation. Its synthesis is highly dependent on the availability of appropriate amino acid and carbonyl precursors and is critically modulated by reaction conditions, including temperature, pH, and water activity. By understanding the underlying chemical pathways and controlling these key parameters, researchers can effectively manipulate the reaction to optimize the yield of this potent aroma compound. The detailed experimental and analytical protocols provided herein offer a robust framework for the systematic investigation and application of this knowledge, empowering professionals in the food, flavor, and pharmaceutical industries to achieve desired sensory and chemical outcomes.

References

-

Amrani Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link][8][22][23]

-

Shu, C. K. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(10), 4332–4335. [Link][6]

-

Poelmans, G., Van Der Kaaden, A., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2817–2825. [Link][9]

-

Zhu, F., & Chen, G. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(15), 2849. [Link][10]

-

Shu, C. K. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 46(4), 1515–1517. [Link][1]

-

Shu, C. K. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 46(4), 1515-1517. [Link][2]

-

Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 693. [Link][11]

-

ResearchGate. (2024). Formation of Strecker Aldehydes and Pyrazines in a Fried Potato Model System. ResearchGate. [Link][24]

-

CoLab. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. CoLab. [Link]

-

Labuza, T. P. (1987). Nonenzymatic Browning via the Maillard Reaction in Foods. Diabetes Research and Clinical Practice, 3(1), S1-S7. [Link][13]

-

Niranjan, K., & Singh, R. P. (2010). The study of the effect of water activity on the browning kinetics of pastry at high process temperatures. Massey University. [Link][14]

-

Human Metabolome Database. (n.d.). This compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0036809). HMDB. [Link][25]

-

Kuo, M. C., & Ho, C. T. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Perfumer & Flavorist, 22(2), 49-54. [Link][16]

-

König, B., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9208-9215. [Link][26]

-

Solaiman, A., & Fiddler, W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–840. [Link][17]

-

ResearchGate. (2024). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link][27]

-

FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB. [Link][28]

-

Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14598. [Link][4]

-

Royal Coffee. (2017). The Relationship Between Water Activity and the Maillard Reaction in Roasting. Royal Coffee. [Link][15]

-

Zhao, D., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4949. [Link][29]

-

Zhao, D., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4949. [Link][7]

-

NIST. (n.d.). Pyrazine, 2,6-diethyl-. NIST WebBook. [Link][20]

-

Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link][30]

-

Solaiman, A., & Fiddler, W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-840. [Link][18]

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link][19]

-

Singh, P., et al. (2014). Maillard Reaction in Limited Moisture and Low Water Activity Environment. ResearchGate. [Link][3]

-

CentAUR. (n.d.). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. CentAUR. [Link][31]

-

Zhang, Y., et al. (2022). Generation of isotopic pyrazines through the reactions between... ResearchGate. [Link][32]

-

NIST. (n.d.). Pyrazine, 2,6-diethyl-. NIST WebBook. [Link][21]

-

ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives... ResearchGate. [Link][33]

-

Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link][34]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sfat.massey.ac.nz [sfat.massey.ac.nz]

- 15. dailycoffeenews.com [dailycoffeenews.com]

- 16. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazine, 2,6-diethyl- [webbook.nist.gov]

- 21. Pyrazine, 2,6-diethyl- [webbook.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab [colab.ws]

- 24. researchgate.net [researchgate.net]

- 25. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0036809) [hmdb.ca]

- 26. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 29. mdpi.com [mdpi.com]

- 30. journals.asm.org [journals.asm.org]

- 31. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Diethylpyrazine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethylpyrazine, a key aroma and flavor compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore not just the spectral data itself, but the underlying principles that govern the molecular behavior of this heterocyclic compound, providing a framework for both interpretation and prediction.

Introduction

This compound is a substituted pyrazine that contributes to the characteristic aromas of a variety of roasted and fermented foods and beverages.[1] Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques. Understanding the spectral signatures of this compound is paramount for its identification, quantification, and for elucidating its role in various chemical and biological systems. This guide will provide a detailed analysis of its spectroscopic properties, offering insights into the relationship between its molecular structure and its spectral output.